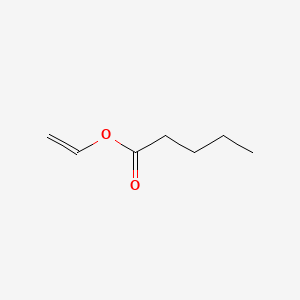

Vinyl valerate

Beschreibung

Contextualization of Vinyl Valerate (B167501) within the Broader Family of Vinyl Esters

Vinyl esters are a class of organic compounds characterized by a vinyl group (−CH=CH₂) attached to an ester functional group. wikipedia.org This family of monomers is notable for its utility in producing a wide array of polymers with diverse properties. mdpi.com Vinyl acetate (B1210297) is the most extensively studied and commercially significant member of this family, serving as the precursor to polyvinyl acetate (PVAc) and polyvinyl alcohol (PVA). mdpi.comresearchgate.net

Vinyl valerate is a higher vinyl ester, distinguished by its five-carbon valerate (or pentanoate) side chain. ontosight.ai This longer alkyl chain imparts distinct physical and chemical properties compared to shorter-chain vinyl esters like vinyl acetate. These differences, particularly in terms of hydrophobicity and steric hindrance, influence its polymerization behavior and the characteristics of the resulting polymers. mdpi.comvulcanchem.com The structure of the ester group can be precisely selected to fine-tune the properties of the resulting poly(vinyl ester), such as its glass transition temperature and solubility. mdpi.com

Significance of this compound in Fundamental and Applied Chemical Sciences

The significance of this compound in chemical sciences stems from its role as a monomer in polymerization reactions and as a building block in organic synthesis.

Polymer Chemistry: this compound is used as a comonomer in the production of various polymers. ontosight.ai For instance, it can be copolymerized with vinyl acetate to modify the properties of the resulting resin. google.com The incorporation of the valerate group can enhance the flexibility and water resistance of the polymer. Research has shown that the propagation rate coefficient (kₚ) of this compound is approximately 50% higher than that of vinyl acetate, which is attributed to reduced steric hindrance. vulcanchem.com This suggests that this compound can be a valuable component in creating tailored polymers for specific applications, such as adhesives, coatings, and plastics. ontosight.aivulcanchem.com

Organic Synthesis: In addition to polymerization, this compound serves as a reactant in various organic transformations. For example, it can act as an acyl donor in transesterification reactions. vulcanchem.com

Overview of Current Research Trajectories and Knowledge Gaps concerning this compound

Current research on this compound is focused on several key areas. One major trajectory is its application in controlled polymerization techniques, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization. mdpi.com While much of the research in this area has centered on vinyl acetate, the principles are being extended to other vinyl esters, including this compound, to synthesize well-defined polymer architectures. mdpi.com

Another area of investigation is the copolymerization of this compound with other monomers to create materials with novel properties. For example, studies have explored the copolymerization of allyl esters with vinyl acetate, with reactivity ratios determined for allyl valerate, indicating its potential for creating specific copolymer structures. researchgate.net

Despite these advancements, knowledge gaps remain. More comprehensive studies are needed to fully understand the structure-property relationships in polymers containing this compound. Further research into the kinetics and mechanisms of its polymerization and copolymerization will enable more precise control over the final polymer properties. Additionally, exploring its potential in synthesizing new functional materials and its role in more complex organic transformations are promising avenues for future research.

Physical and Chemical Properties of this compound

This compound is a colorless liquid with a characteristic odor. ontosight.ai Its properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₂ | vulcanchem.comnih.gov |

| Molecular Weight | 128.17 g/mol | vulcanchem.comnih.gov |

| Density | 0.925 g/cm³ at 20°C | ontosight.ai |

| Boiling Point | 145.1°C at 760 mmHg | alfa-chemistry.com |

| Flash Point | 54°C | ontosight.ai |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone. | ontosight.ai |

This table is interactive. Click on the headers to sort the data.

Synthesis and Polymerization of this compound

Synthesis:

This compound is typically synthesized through the acid-catalyzed esterification of valeric acid with vinyl alcohol. vulcanchem.com Common catalysts for this reaction include sulfuric acid or mercury(II) diacetate. vulcanchem.com The reaction proceeds via a nucleophilic acyl substitution mechanism, with the removal of water driving the equilibrium towards the formation of the ester. vulcanchem.com Yields of up to 62% have been achieved under optimized conditions. vulcanchem.com

Polymerization:

This compound undergoes free-radical polymerization to form poly(this compound). vulcanchem.com This process can be initiated by compounds such as benzoyl peroxide. vulcanchem.com The resulting thermoplastic polymer has applications in adhesives and coatings. vulcanchem.com The polymerization of vinyl esters is exclusively a free-radical process. mdpi.com The high reactivity of the propagating radical can lead to side reactions, which can limit the ability to achieve high molecular weight polymers with low dispersity. mdpi.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethenyl pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h4H,2-3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZSRIYYOIZLJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60974258 | |

| Record name | Ethenyl pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5873-43-8 | |

| Record name | Vinyl valerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5873-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl valerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005873438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5873-43-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethenyl pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Pathways for Vinyl Valerate Production

Established Chemical Synthesis Routes to Vinyl Valerate (B167501)

Traditional chemical synthesis provides robust and high-yield methods for producing vinyl esters like vinyl valerate. These methods often involve direct esterification or vinyl exchange reactions under specific catalytic conditions.

Esterification is a fundamental reaction for the formation of esters. The classical Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid, to form an ester and water. wikipedia.org However, the direct esterification of valeric acid with vinyl alcohol is not feasible due to the instability of vinyl alcohol, which tautomerizes to acetaldehyde (B116499).

An alternative route involves the esterification of a carboxylic acid with an epoxide, which yields a β-hydroxyester. wikipedia.org While not a direct route to this compound, it represents a class of esterification reactions used in the production of vinyl ester resins from compounds like acrylic acid. wikipedia.org The synthesis of vinyl esters often relies on reactions involving acetylene (B1199291) or through vinyl exchange, which circumvents the need for free vinyl alcohol.

Vinyl exchange, or transvinylation, is a more common and effective method for synthesizing vinyl esters from their corresponding carboxylic acids. This process involves the reaction of a carboxylic acid with a vinyl ester, typically vinyl acetate (B1210297), to exchange the acyl groups. googleapis.comgoogle.com Palladium-based catalysts are frequently employed to facilitate this reaction. googleapis.comresearchgate.netresearchgate.net

The reaction of valeric acid with vinyl acetate in the presence of a palladium catalyst yields this compound and acetic acid. google.com The process can be driven to completion by continuously removing the acetic acid byproduct. google.com Ruthenium complexes have also been explored as catalysts for transvinylation reactions. googleapis.com The use of palladium acetate, often complexed with ligands such as 2,2'-bipyridyl, has been shown to be effective for the synthesis of various vinyl esters, including vinyl laurate from lauric acid and vinyl acetate. google.com This methodology is directly applicable to the synthesis of this compound. For instance, vinyl levulinate has been synthesized from levulinic acid and vinyl acetate using palladium-catalyzed vinyl exchange. researchgate.netresearchgate.net

Table 1: Catalytic Systems for Vinyl Exchange Reactions

| Catalyst System | Reactants | Product | Reference |

|---|---|---|---|

| Palladium on carbon, Mercuric acetate on carbon | Vinyl ester and organic carboxylic acid | New vinyl ester | googleapis.com |

| Palladium acetate - bidentate ligand complex | Carboxylic acid and vinyl acetate | Vinyl ester | google.com |

Esterification Reactions and Catalytic Systems

Biocatalytic Approaches to Vinyl Ester Synthesis

Biocatalysis, particularly using enzymes like lipases, has emerged as a green and highly selective alternative to traditional chemical synthesis for producing esters. scispace.commdpi.com These methods operate under mild conditions, reducing energy consumption and the formation of unwanted byproducts. mdpi.com

Lipases (E.C. 3.1.1.3) are widely used to catalyze the synthesis of esters via transesterification (or acyl transfer). csic.esscience.gov In this reaction, an alcohol reacts with an ester to produce a new ester and a new alcohol. For the synthesis of this compound, valeric acid or an alcohol can be reacted with a vinyl ester, which serves as the acyl donor. The use of vinyl esters as acyl donors is particularly advantageous because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction essentially irreversible. scielo.br

Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica immobilized on an acrylic resin), are popular biocatalysts for these reactions. scielo.brnih.govacs.org Studies have demonstrated the synthesis of various flavor esters, such as citronellyl valerate and pentyl valerate, using lipase-catalyzed transesterification. science.govscielo.br For example, Novozym® 435 has been used to catalyze the reaction between N-trifluoroacetyl doxorubicin (B1662922) and this compound to produce valrubicin (B1684116). researchgate.net Similarly, the synthesis of ethyl valerate has been achieved using Candida rugosa lipase (B570770). scispace.commdpi.com

Table 2: Examples of Lipase-Catalyzed Ester Synthesis

| Lipase Source | Substrates | Product | Conversion/Yield | Reference |

|---|---|---|---|---|

| Candida antarctica (Novozym® 435) | Citronellol and Valeric Acid | Citronellyl Valerate | >95% | scielo.br |

| Candida antarctica (Novozym® 435) | 2-Phenethyl alcohol and Vinyl Acetate | 2-Phenylethyl acetate | 85.4% | nih.gov |

| Pseudomonas fluorescens | Citronellol and Vinyl Acetate | Citronellyl Acetate | 99.46% | scielo.br |

| Rhizomucor miehei | Valeric Acid and Pentanol | Pentyl Valerate | - | science.gov |

The most widely accepted mechanism for lipase-catalyzed transesterification is the Ping-Pong Bi-Bi mechanism. csic.esscielo.brnumberanalytics.com This two-step sequential mechanism involves the formation of a covalent intermediate. numberanalytics.comacs.org

Acylation Step: The first substrate, the acyl donor (e.g., this compound), binds to the active site of the lipase. The serine residue in the enzyme's catalytic triad (B1167595) performs a nucleophilic attack on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol portion of the ester (vinyl alcohol) and forming a stable acyl-enzyme complex. csic.es

Deacylation Step: The second substrate, the nucleophile (e.g., an alcohol), binds to the acyl-enzyme complex. It then attacks the carbonyl carbon of the acyl group attached to the enzyme. This leads to the formation of a second tetrahedral intermediate, which subsequently breaks down to release the final ester product (the new valerate ester) and regenerate the free enzyme. csic.es

Kinetic studies of various lipase-catalyzed transesterification reactions, including the synthesis of 2-phenylethyl acetate and citronellyl acetate, have confirmed that the reaction follows a Ping-Pong Bi-Bi mechanism. nih.govscielo.br In some cases, inhibition by one of the substrates (like the alcohol) or products can occur. scielo.bracs.org

To make biocatalytic processes industrially viable, optimization of the biocatalyst's performance and stability is crucial. Immobilization is a key strategy to enhance enzyme stability, facilitate catalyst recovery, and enable continuous operation. researchgate.netresearchgate.net

Lipases have been immobilized on a wide range of supports, including polymeric resins, magnetic nanoparticles, and polyvinyl alcohol (PVA). researchgate.netresearchgate.netmdpi.com For instance, Candida rugosa lipase has been immobilized on magnetic nanoparticles for the synthesis of pentyl valerate, showing stable catalytic activity over 10 cycles. researchgate.net PVA-alginate beads have also been used to immobilize Thermomyces lanuginosus lipase for biodiesel production, achieving a 92% yield. mdpi.com

Reaction parameters are also optimized to maximize conversion and reaction rates. These parameters include:

Temperature: Lipase activity is highly temperature-dependent. For example, the optimal temperature for the synthesis of 2-phenylethyl acetate using Novozym® 435 was found to be 57.8 °C. nih.gov

Substrate Molar Ratio: The ratio of acyl donor to alcohol affects the reaction equilibrium and rate. An optimal formic acid to octanol (B41247) ratio of 1:7 was identified for octyl formate (B1220265) synthesis. nih.gov

Enzyme Concentration: Increasing the enzyme amount generally increases the reaction rate up to a certain point, after which mass transfer limitations may occur. nih.gov

Solvent: The choice of solvent can significantly impact enzyme activity and substrate solubility. Solvent-free systems are often preferred for green chemistry applications. scispace.comacs.org

By carefully selecting the immobilization technique and optimizing reaction conditions, the efficiency and cost-effectiveness of producing this compound and other esters through biocatalysis can be significantly improved.

Mechanistic Investigations of Enzymatic Pathways (e.g., Ping-Pong Bi-Bi Mechanisms)

Exploration of Emerging Synthetic Routes and Green Chemistry Principles

The evolution of chemical synthesis is increasingly driven by the principles of green chemistry, which advocate for the design of products and processes that minimize the use and generation of hazardous substances. kahedu.edu.inskpharmteco.com In the context of this compound production, this paradigm shift encourages the exploration of novel synthetic methodologies that are not only efficient but also environmentally benign. These emerging routes prioritize the use of renewable feedstocks, safer solvents, and catalytic processes over stoichiometric ones, aiming for higher atom economy and reduced energy consumption. kahedu.edu.inacs.orgmdpi.com Key areas of innovation include the application of biocatalysis and the use of alternative reaction media like deep eutectic solvents (DESs).

One of the most promising green strategies for ester synthesis is the use of enzymes as biocatalysts. acs.org Lipases, in particular, are widely employed for esterification and transesterification reactions due to their high selectivity, mild operating conditions, and biodegradability. mdpi.com Enzymatic synthesis aligns with several green chemistry principles, including the reduction of derivatives and protecting groups, as the high specificity of enzymes often allows them to target a single site on a molecule. acs.org This minimizes waste and simplifies purification processes. mdpi.com

Recent research has demonstrated the utility of lipase catalysis in reactions directly involving this compound. For instance, a novel chemo-enzymatic synthesis of the anti-cancer drug valrubicin utilizes a temperature-responsive conjugate of Candida antarctica lipase B (CALB) and Pluronic. researchgate.net In this process, the lipase conjugate catalyzes the transesterification of N-trifluoroacetyl doxorubicin with this compound in an organic solvent, achieving a high yield and purity under mild conditions (50°C). researchgate.net The catalyst's temperature-responsive nature allows for easy separation and reuse, further enhancing the process's sustainability. researchgate.net

The choice of solvent is another critical factor in green synthesis. acs.org Traditional volatile organic compounds (VOCs) are being replaced by greener alternatives, such as deep eutectic solvents (DESs). core.ac.ukrsc.org DESs are mixtures of hydrogen bond donors and acceptors (like choline (B1196258) chloride and glycerol) that form a eutectic mixture with a melting point much lower than the individual components. core.ac.uk They are attractive as reaction media due to their low vapor pressure, low cost, biodegradability, and ability to dissolve a wide range of reactants. core.ac.ukrsc.org Studies have shown that DESs based on choline chloride with glycerol (B35011) or urea (B33335) can effectively serve as media for lipase-catalyzed transesterification reactions involving other vinyl esters, such as vinyl laurate. researchgate.net These findings strongly suggest the potential of DESs as a viable and green reaction medium for the enzymatic synthesis of this compound, potentially improving enzyme stability and activity compared to conventional organic solvents. researchgate.net

The integration of these emerging technologies—highly selective biocatalysts and environmentally benign solvent systems—represents a significant step forward in the sustainable production of this compound. These approaches not only reduce the environmental footprint but also offer potential economic benefits through increased efficiency, catalyst reusability, and simplified downstream processing. kahedu.edu.in

Research Findings on Emerging this compound Synthesis

| Catalyst/System | Reaction Type | Solvent/Medium | Key Findings | Source |

|---|---|---|---|---|

| Temperature-responsive Candida antarctica lipase B (CALB)–Pluronic conjugate | Transesterification | Methyl isobutyl ketone (MIBK) | Successfully catalyzed the reaction of N-trifluoroacetyl doxorubicin with this compound. The catalyst was easily separated and reused. | researchgate.net |

| Immobilized Candida antarctica lipase B (iCALB) | Transesterification (Model reaction with vinyl laurate) | Deep Eutectic Solvents (e.g., choline chloride:glycerol) | DESs were identified as promising 'green solvents' for lipase-catalyzed reactions, showing good activity and stability. Results are applicable to similar vinyl esters. | researchgate.net |

| Candida rugosa lipase (CRL) immobilized in microemulsion-based organogels | Esterification (Model reaction for pentyl valerate) | Cyclohexane | Demonstrated the feasibility of using immobilized lipase systems for valerate ester synthesis, achieving high conversion. | researchgate.net |

Green Chemistry Principles: Comparison of Synthetic Routes

| Principle | Traditional Chemical Synthesis (e.g., Acid-Catalyzed) | Emerging Biocatalytic Route | Source |

|---|---|---|---|

| Catalysis | Often uses stoichiometric amounts of strong, corrosive acids (e.g., sulfuric acid) which are difficult to recover and recycle. | Uses small amounts of highly specific, recyclable enzymes (lipases). Catalytic reagents are superior to stoichiometric ones. | acs.orgmdpi.com |

| Atom Economy | Can be lower due to the formation of byproducts from side reactions (e.g., dehydration, etherification). | Generally high, as transesterification reactions incorporate most atoms from the reactants into the final product with minimal byproducts. | acs.org |

| Safer Solvents & Auxiliaries | Often relies on volatile and potentially toxic organic solvents (e.g., toluene, hexane). | Enables the use of greener solvents like deep eutectic solvents (DESs) or even solvent-free systems. | acs.orgrsc.orgresearchgate.net |

| Energy Efficiency | Typically requires high temperatures and pressures, leading to significant energy consumption. | Reactions proceed under mild conditions (e.g., lower temperatures), reducing energy requirements. | mdpi.com |

| Reduce Derivatives | May require protection and deprotection steps for sensitive functional groups, adding steps and generating waste. | High enzyme selectivity often eliminates the need for protecting groups, simplifying the synthesis. | acs.org |

Mechanistic Organic Chemistry and Reaction Dynamics of Vinyl Valerate

Detailed Reaction Mechanisms of Vinyl Valerate (B167501) in Organic Transformations

N-Heterocyclic carbenes (NHCs) are a class of organic compounds that can act as catalysts in a variety of chemical transformations, including ester-amide exchange reactions. nih.gov While specific studies detailing the NHC-initiated ester-amide exchange with vinyl valerate are not prevalent in the provided search results, the general mechanism for such reactions is well-established. nih.govrsc.org

The reaction is believed to commence with the nucleophilic attack of the NHC on the carbonyl carbon of the vinyl ester, in this case, this compound. This step forms a highly reactive intermediate known as a Breslow intermediate. nih.gov This intermediate effectively reverses the polarity (an "umpolung") of the carbonyl carbon, transforming it from an electrophilic site to a nucleophilic one. nih.gov

Subsequently, an amine can attack the activated acyl group of the Breslow intermediate. The resulting tetrahedral intermediate then collapses, eliminating the NHC catalyst and forming the desired amide product along with a vinyl alcohol (enol) byproduct. The enol rapidly tautomerizes to the more stable acetaldehyde (B116499). The regeneration of the NHC allows it to participate in further catalytic cycles. The use of chiral NHCs can induce enantioselectivity in these reactions. rsc.org

General Proposed Mechanism:

Nucleophilic Attack by NHC: The NHC attacks the carbonyl carbon of this compound.

Formation of Breslow Intermediate: A zwitterionic Breslow intermediate is formed.

Amine Attack: The amine nucleophile attacks the acyl carbon of the intermediate.

Tetrahedral Intermediate Formation: A new tetrahedral intermediate is generated.

Collapse and Product Formation: The intermediate collapses, yielding the amide, acetaldehyde (from the tautomerization of vinyl alcohol), and regenerating the NHC catalyst.

The unimolecular decomposition of vinyl esters like this compound can proceed through various pathways, often influenced by factors such as temperature and pressure. While specific experimental data on this compound's unimolecular decomposition is sparse in the provided results, general principles can be applied. For instance, the decomposition of similar compounds often involves radical mechanisms, particularly at elevated temperatures. wikipedia.orgnih.gov

One potential pathway is the homolytic cleavage of the ester bond to form a valeryl radical and a vinyloxy radical. These radicals can then undergo further reactions. Another possibility, especially in the gas phase, is a concerted reaction involving a six-membered transition state, leading to the formation of valeric acid and acetylene (B1199291). This is analogous to the pyrolysis of other esters.

It is important to note that the term "unimolecular decomposition" can also refer to the fragmentation of a gas-phase ion in a mass spectrometer. wikipedia.org In this context, the fragmentation of the this compound molecular ion would depend on its internal energy, with different pathways leading to various fragment ions.

Ester-Amide Exchange Reactions Initiated by N-Heterocyclic Carbenes (NHCs)

Role of this compound in Complex Chemical Syntheses

This compound plays a crucial role as an acyl donor in the enzymatic synthesis of valrubicin (B1684116), an antineoplastic agent. rsc.orgresearchgate.netresearchgate.net This process utilizes a lipase (B570770), often from Candida antarctica (CALB), to catalyze the transesterification of N-trifluoroacetyl doxorubicin (B1662922). rsc.orgresearchgate.net The reaction involves the selective acylation of the C-14 hydroxyl group of the doxorubicin derivative with the valeryl group from this compound. google.com

The use of a vinyl ester is advantageous because the byproduct, vinyl alcohol, tautomerizes to the volatile and stable acetaldehyde, which drives the reaction equilibrium towards the product side. nih.gov Research has shown that modifying the lipase, for instance by creating a lipase-Pluronic nanoconjugate, can enhance the enzyme's activity, stability, and reusability in organic solvents like methyl isobutyl ketone (MIBK). rsc.orgresearchgate.netresearchgate.net This chemoenzymatic approach offers a high-yield and high-purity route to valrubicin under mild reaction conditions. researchgate.netresearchgate.net

Table 1: Optimized Conditions for Enzymatic Synthesis of Valrubicin using this compound

| Parameter | Condition | Reference |

| Enzyme | Candida antarctica lipase B (CALB)-Pluronic nanoconjugate | researchgate.net |

| Acyl Donor | This compound | rsc.orgresearchgate.net |

| Substrate | N-trifluoroacetyl doxorubicin | rsc.orgresearchgate.net |

| Solvent | Methyl isobutyl ketone (MIBK) | researchgate.net |

| Temperature | 50 °C | researchgate.netresearchgate.net |

| Reaction Time | 6-8 hours | researchgate.net |

| Yield | 82-90% | researchgate.netresearchgate.net |

| Purity | 98% | researchgate.netresearchgate.net |

This table is generated based on data from the text.

While direct evidence of this compound's intermediacy in olefinic amino acid transformations is not explicitly detailed in the search results, the chemistry of related α-vinylic amino acids provides a conceptual framework. unl.edu α-Vinylic amino acids are known to be potent inhibitors of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. unl.edu The vinyl group can be "unmasked" within the enzyme's active site, leading to the formation of a reactive intermediate. unl.edu

In a hypothetical scenario, a transformation involving an olefinic amino acid could be envisaged where a valerate ester of a vinyl-substituted amino acid serves as a precursor or intermediate. For instance, the synthesis of amino acid-derived vinyl monomers has been reported, highlighting the interest in combining amino acid functionalities with polymerizable vinyl groups. nih.gov Furthermore, photoredox-catalyzed methods have been developed for the α-vinylation of α-amino acids, demonstrating a pathway to such structures. princeton.edu

The nonproteinogenic amino acid L-vinyl-Valine is a component of the natural product Syringolin A, underscoring the biological relevance of vinyl-substituted amino acids. nih.gov

Enzymatic Transesterification for Pharmaceutical Compound Synthesis (e.g., Valrubicin)

Computational and Theoretical Studies of this compound Reactivity

Direct computational studies specifically targeting this compound are not prominent in the provided search results. However, computational chemistry offers powerful tools to investigate the reactivity of related vinyl compounds and reaction mechanisms. nih.govrsc.orgnsf.govescholarship.orgnih.gov

Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD) simulations can be employed to:

Elucidate Reaction Mechanisms: Map the potential energy surfaces of reactions involving this compound, identifying transition states and intermediates. escholarship.orgnih.gov This would be particularly insightful for understanding the nuances of NHC-catalyzed reactions or unimolecular decomposition pathways.

Analyze Reactivity and Selectivity: Computational models can explain the origins of regio- and stereoselectivity in reactions. For example, in the enzymatic synthesis of valrubicin, docking studies and molecular dynamics could reveal the binding mode of this compound and the substrate in the lipase active site, explaining the observed selectivity. nih.gov

Investigate Reactive Intermediates: The electronic structure and reactivity of intermediates, such as the Breslow intermediate in NHC catalysis or vinyl carbocations, can be explored. nih.govnsf.gov Studies on vinyl cations, for instance, have revealed their ability to undergo intermolecular C-H insertion reactions, a reactivity pattern that could potentially be accessed from vinyl ester precursors under specific catalytic conditions. nih.gov

The synergy between computational and experimental approaches is crucial for advancing the understanding of complex chemical systems. rsc.orgnih.gov Theoretical studies can provide detailed mechanistic insights that are often difficult to obtain through experiments alone. nih.gov

Density Functional Theory (DFT) Investigations of Reaction Pathways

Kinetic and Mechanistic Aspects of Related Valerate Esters (e.g., Ethyl Valerate) in Combustion Processes

The combustion of valerate esters, particularly ethyl valerate, has been the subject of detailed experimental and modeling studies, offering valuable insights that can be extrapolated to understand the potential behavior of this compound. sciencesconf.orgmaxapress.com Ethyl valerate is considered a potential biofuel and its combustion characteristics have been investigated in jet-stirred reactors (JSR), shock tubes, and laminar flames. acs.org

A key finding from these studies is the significant role of a specific intramolecular elimination reaction. researchgate.net This reaction involves a six-membered ring transition state, leading to the formation of valeric acid and ethylene (B1197577). This pathway is a major consumption route for the fuel, especially at lower temperatures. researchgate.net

Experimental and modeling studies on ethyl valerate oxidation have led to the development of detailed chemical kinetic mechanisms. acs.orgresearchgate.net These mechanisms incorporate hundreds of species and thousands of reactions to accurately predict combustion phenomena like ignition delay times, flame speeds, and species concentration profiles over a range of temperatures, pressures, and equivalence ratios. maxapress.comacs.org

The primary decomposition pathways for ethyl valerate in combustion environments include:

Intramolecular Elimination: Producing valeric acid and ethylene. researchgate.net

H-atom Abstraction: Radicals (like OH, H, O) abstract hydrogen atoms from various sites on the ethyl valerate molecule, leading to fuel radicals that subsequently decompose or react with oxygen. researchgate.net

Unimolecular Decomposition: Other bond fissions can occur at higher temperatures.

The table below summarizes key decomposition pathways observed for ethyl valerate, which serve as a model for understanding valerate ester combustion.

| Reaction Type | Reactant | Key Products | Significance |

| Intramolecular Elimination | Ethyl Valerate | Valeric Acid, Ethylene | Dominant low-temperature pathway. researchgate.net |

| H-Abstraction (from ethyl group) | Ethyl Valerate + OH | Fuel Radical + H₂O | Initiates oxidation chains. researchgate.net |

| H-Abstraction (from pentyl chain) | Ethyl Valerate + OH | Fuel Radical + H₂O | Creates various fuel radicals leading to different intermediates. researchgate.net |

| Decomposition of Fuel Radicals | C₇H₁₃O₂ | C₄H₉COOH, CH₃CHO | Leads to smaller, more reactive species. researchgate.net |

The study of ethyl valerate flames has shown that the main decomposition route can vary with the equivalence ratio. researchgate.net For instance, in lean flames, the pathway may proceed through acetaldehyde, while in stoichiometric and rich flames, pentenoic acid is a key intermediate. researchgate.net These detailed findings highlight the complex interplay of reaction conditions and molecular structure in determining the combustion mechanism of valerate esters.

Advanced Spectroscopic and Analytical Characterization of Vinyl Valerate and Its Polymeric Derivatives

Spectroscopic Analysis for Structural Elucidation and Compositional Analysis

Spectroscopic techniques are indispensable for probing the chemical structure and composition of vinyl valerate (B167501) and its polymers. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic and molecular arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of molecules. vanderbilt.edu It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of individual atoms. vanderbilt.edu

¹H NMR spectroscopy provides information on the structure of a molecule. researchgate.net For vinyl valerate, ¹H NMR is used to confirm the presence of the vinyl and valerate moieties. The different protons within the molecule will resonate at distinct chemical shifts, and the splitting patterns of these signals reveal adjacent protons, allowing for a complete structural assignment. In the context of polythis compound, ¹H NMR can be used to determine the polymer's tacticity—the stereochemical arrangement of the chiral centers along the polymer chain.

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. researchgate.net Each unique carbon atom in this compound will produce a distinct signal, confirming the number of different carbon environments. This is particularly useful for verifying the successful polymerization of this compound and for analyzing the microstructure of the resulting polythis compound. For instance, the chemical shifts of the carbonyl and backbone carbons can provide insights into the polymer's sequence distribution and branching. researchgate.net

| Nucleus | Technique | Application to this compound | Application to Polythis compound |

| ¹H | Proton NMR | Structural confirmation, identification of vinyl and valerate protons. | Determination of tacticity, analysis of end-groups. |

| ¹³C | Carbon-13 NMR | Confirmation of carbon skeleton. | Analysis of microstructure, sequence distribution, and branching. researchgate.net |

Fourier Transform Infrared (FTIR) Spectroscopy and Attenuated Total Reflectance (ATR-FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a versatile technique used to identify functional groups within a molecule. redalyc.org When a sample is exposed to infrared radiation, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds.

For this compound, the FTIR spectrum will prominently feature a strong absorption band corresponding to the carbonyl (C=O) group of the ester, typically around 1750-1770 cm⁻¹. uobabylon.edu.iq Additionally, characteristic peaks for the vinyl group's C=C stretching and C-H bending vibrations will be present.

Attenuated Total Reflectance (ATR-FTIR) is a sampling technique that allows for the direct analysis of solid and liquid samples with minimal preparation. mdpi.com This method is particularly useful for analyzing polythis compound films. researchgate.netresearchgate.net The ATR-FTIR spectra of polythis compound would show the disappearance or significant reduction of the vinyl group peaks, confirming polymerization. The technique can also be used to monitor the degradation of the polymer by observing the appearance of new functional groups, such as hydroxyl (-OH) or carboxylate groups, which can form due to weathering. nih.gov The fingerprint region of the FTIR spectrum, though complex, can provide detailed structural information and help determine the crystallinity of the polymer. redalyc.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) for this compound | Significance |

| C=O Stretch (Ester) | 1750-1770 | Confirms the presence of the valerate ester group. uobabylon.edu.iq |

| C=C Stretch (Vinyl) | 1640-1680 | Indicates the presence of the vinyl group. |

| C-H Bending (Vinyl) | 900-1000 | Further confirms the vinyl group's presence. |

Mass Spectrometry (MS) Techniques, including Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) and Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is a highly sensitive method used for determining the molecular weight and elemental composition of a compound. nih.govnih.gov

For this compound, standard MS techniques can confirm its molecular weight of 128.17 g/mol . nih.gov The fragmentation pattern observed in the mass spectrum can also provide structural information.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful technique for analyzing polymers that are not easily vaporized. eag.comd-nb.info The polymer is heated to a high temperature in an inert atmosphere, causing it to break down into smaller, volatile fragments (pyrolyzates). eag.comd-nb.info These fragments are then separated by gas chromatography and identified by mass spectrometry. eag.com For polythis compound, Py-GC/MS would yield a characteristic pyrogram showing fragments related to the valerate side chain and the polymer backbone. This "fingerprint" can be used to identify the polymer in complex mixtures and to study its thermal degradation mechanisms. researchgate.netmdpi.com

Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) is a soft ionization technique that allows for the analysis of large molecules with minimal fragmentation. wikipedia.org It is particularly useful for determining the precise mass of molecules, which can be used to deduce their elemental composition. researchgate.netresearchgate.netnih.gov For this compound, ESI-HRMS can provide a highly accurate mass measurement, confirming its molecular formula of C₇H₁₂O₂. nih.gov This technique can also be applied to the analysis of oligomeric species of polythis compound.

| Technique | Sample Type | Information Obtained |

| Mass Spectrometry (MS) | This compound | Molecular weight, structural fragmentation patterns. acs.orgthermofisher.com |

| Pyrolysis-GC/MS | Polythis compound | Characteristic pyrolyzates, polymer identification, thermal degradation mechanisms. eag.comd-nb.infonih.gov |

| ESI-HRMS | This compound, Oligomers | Precise molecular weight, elemental composition. researchgate.netresearchgate.netnih.gov |

Near-Infrared (NIR) Spectroscopy

Near-Infrared (NIR) spectroscopy utilizes the near-infrared region of the electromagnetic spectrum (from about 800 nm to 2500 nm). researchgate.net It primarily measures overtones and combination bands of fundamental molecular vibrations, such as C-H, N-H, and O-H bonds. researchgate.netmdpi.com NIR spectroscopy is particularly useful for the rapid and non-destructive analysis of bulk materials. metrohm.com It can be used for the quantitative analysis of this compound in mixtures or to monitor the progress of its polymerization in real-time. metrohm.com For polythis compound, NIR can be employed to determine physical and chemical properties such as moisture content, hydroxyl number, and the degree of branching. metrohm.commetrohm.com

Chromatographic Separation and Analysis Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. neu.edu.trjournalagent.com The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

For the analysis of this compound, both gas chromatography (GC) and liquid chromatography (LC) can be employed. google.comnih.gov GC is well-suited for the separation and quantification of volatile compounds like this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC provides high sensitivity and specificity.

High-performance liquid chromatography (HPLC) is another powerful technique for the separation and analysis of this compound, especially in the presence of non-volatile impurities or in complex matrices. innovareacademics.in Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common mode for separating esters like this compound.

For the analysis of polythis compound, size-exclusion chromatography (SEC), also known as gel permeation chromatography (GPC), is the method of choice. SEC separates molecules based on their size in solution. This technique is essential for determining the molecular weight distribution (including the number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI) of the polymer.

| Technique | Analyte | Purpose |

| Gas Chromatography (GC) | This compound | Separation, quantification, purity analysis. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | This compound | Separation from non-volatile impurities, analysis in complex matrices. innovareacademics.in |

| Size-Exclusion Chromatography (SEC/GPC) | Polythis compound | Determination of molecular weight distribution (Mn, Mw, PDI). |

Size Exclusion Chromatography (SEC) for Polymer Molecular Weight and Distribution

Size exclusion chromatography (SEC), also known as gel permeation chromatography (GPC), is a fundamental technique for determining the molecular weight and molecular weight distribution of polymers. lcms.czspecificpolymers.com This method separates molecules based on their size, or hydrodynamic volume, in solution. paint.org As the polymer solution passes through columns packed with porous material, larger molecules elute first because they are excluded from the pores, while smaller molecules are retained longer. paint.org

The molecular weight of polyvinyl acetate (B1210297) (PVAc), the precursor to polyvinyl alcohol (PVA) and by extension, related vinyl ester polymers like polythis compound, significantly influences the physical properties and end-use applications of the resulting polymer. marinalg.org For instance, higher molecular weight can affect solution viscosity, tensile strength, and adhesive properties. marinalg.org SEC is a reliable method for characterizing the molecular weight distribution of both PVAc and its hydrolyzed derivatives. marinalg.org

For the analysis of polymers like polythis compound, which share similarities with PVAc, SEC provides critical data on molecular weight averages (such as Mn, Mw, Mz) and the polydispersity index (Đ = Mw/Mn). polymersolutions.commeasurlabs.com This information is crucial for quality control, understanding polymerization kinetics, and studying polymer stability. specificpolymers.com The choice of solvent (eluent) is critical and depends on the polymer's solubility; common solvents include tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF). specificpolymers.com

Advanced detection methods, such as multi-angle light scattering (MALS) and viscometry detectors, can be coupled with SEC to obtain absolute molecular weight values and information about the polymer's structure and branching, respectively. polymersolutions.comresearchgate.net For instance, an online viscometer can provide a viscosity distribution, which is closely related to the molecular weight distribution. researchgate.net

Table 1: Illustrative SEC Data for a Hypothetical Polythis compound Sample

| Parameter | Value |

| Number-Average Molecular Weight (Mn) | 85,000 g/mol |

| Weight-Average Molecular Weight (Mw) | 170,000 g/mol |

| Z-Average Molecular Weight (Mz) | 250,000 g/mol |

| Polydispersity Index (Đ) | 2.0 |

This table presents hypothetical data for illustrative purposes.

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds. In the context of this compound and its polymers, GC is primarily applied to determine the amount of residual unreacted monomer in the final polymer product. tajhizkala.ir The presence of residual monomers is a critical quality control parameter as it can affect the polymer's properties and suitability for certain applications. tajhizkala.ir

A common approach for this analysis is headspace gas chromatography. tajhizkala.irgcms.cz In this method, a polymer sample is sealed in a vial and heated to a temperature above its glass transition temperature. tajhizkala.irepa.gov This allows the volatile residual this compound monomer to equilibrate in the vapor phase (headspace) above the polymer. tajhizkala.ir A sample of this headspace vapor is then injected into the gas chromatograph. tajhizkala.ir

The GC column, often a porous polymer or liquid-coated solid support, separates the this compound from other volatile components. tajhizkala.ir A detector, typically a flame ionization detector (FID), measures the concentration of the eluted monomer. epa.gov This technique is highly sensitive and can detect residual monomer content down to the parts-per-million (ppm) level. tajhizkala.ir

Table 2: Typical GC Conditions for Residual this compound Monomer Analysis

| Parameter | Condition |

| Instrument | Gas Chromatograph with Headspace Sampler and FID |

| Column | Porous Layer Open Tubular (PLOT) or similar |

| Headspace Equilibration Temperature | Above the polymer's glass transition temperature (e.g., 90 °C) |

| Headspace Equilibration Time | 60 minutes |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Splitless |

This table outlines typical, not specific, conditions and is for illustrative purposes.

Thermal and Thermomechanical Characterization

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. torontech.com It is widely used to characterize the thermal transitions of polymers, providing crucial information about their structure and properties. torontech.compressbooks.pub

For polythis compound and its derivatives, DSC analysis can identify key thermal events:

Glass Transition Temperature (Tg): This is the temperature at which an amorphous polymer transitions from a hard, glassy state to a soft, rubbery state. specialchem.com It appears as a step-like change in the baseline of the DSC curve. mdpi.comhitachi-hightech.com The Tg is a critical parameter as it defines the upper-temperature limit for the use of the rigid polymer and the lower-temperature limit for its flexible application.

Melting Temperature (Tm): For semi-crystalline polymers, the Tm is the temperature at which the crystalline domains melt. This is observed as an endothermic peak on the DSC thermogram. mdpi.com

Crystallization Temperature (Tc): Upon cooling from the melt, the temperature at which the polymer crystallizes is the Tc, which appears as an exothermic peak. mdpi.com

The degree of crystallinity of a polymer can also be estimated from the enthalpy of melting (ΔHm) obtained from the DSC melting peak. pressbooks.pub Factors such as molecular weight, branching, and the presence of comonomers or plasticizers can significantly influence these thermal transitions. thermalsupport.com For example, blending can alter the Tg, indicating miscibility between the polymer components. scirp.org

Table 3: Illustrative DSC Data for a Hypothetical Polythis compound Sample

| Thermal Transition | Temperature (°C) | Enthalpy (J/g) |

| Glass Transition (Tg) | ~40 °C | N/A |

| Melting (Tm) | ~180 °C | ΔHm = 50 |

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is essential for determining the thermal stability and degradation profile of polymers like polythis compound. torontech.com

The TGA curve plots the percentage of weight loss against temperature. torontech.com From this curve, several key parameters can be determined:

Onset of Decomposition: The temperature at which significant weight loss begins, indicating the start of thermal degradation.

Decomposition Stages: Polymers may degrade in single or multiple steps. torontech.com For instance, polyvinyl alcohol (a related polymer) often shows an initial weight loss due to moisture, followed by major degradation at higher temperatures. researchgate.netmdpi.com The degradation of polythis compound would likely involve the loss of the valerate side group followed by main chain scission.

Residual Mass: The amount of material remaining at the end of the analysis, which can indicate the presence of inorganic fillers or char formation. ncsu.edu

TGA is crucial for understanding the upper service temperature of a polymer and for comparing the thermal stability of different polymer formulations. torontech.com The heating rate and the atmosphere (e.g., nitrogen or air) can influence the degradation profile. mdpi.com

Table 4: Illustrative TGA Data for a Hypothetical Polythis compound Sample

| Temperature (°C) | Weight Loss (%) | Degradation Stage |

| 100 - 200 | < 2% | Loss of volatiles/moisture |

| 250 - 400 | ~ 60% | Main decomposition (loss of valerate group) |

| > 400 | ~ 35% | Main chain degradation |

| 600 | ~ 3% | Residual Mass |

This table presents hypothetical data for illustrative purposes.

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

Dynamic Mechanical Analysis (DMA) is a highly sensitive technique used to measure the mechanical properties and viscoelastic behavior of materials as a function of temperature, time, or frequency. hitachi-hightech.comnetzsch.comeag.com In DMA, a small, oscillating stress or strain is applied to a sample, and the resulting material response is measured. anton-paar.com This technique is particularly valuable for characterizing polymers. eag.com

DMA provides several key parameters:

Storage Modulus (E'): Represents the elastic response of the material, or its ability to store energy. It is a measure of the material's stiffness. anton-paar.com

Loss Modulus (E''): Represents the viscous response of the material, or its ability to dissipate energy, often as heat. anton-paar.com

Tan Delta (tan δ): The ratio of the loss modulus to the storage modulus (E''/E'). It is a measure of the material's damping properties and is often used to identify the glass transition temperature (Tg), which typically corresponds to the peak of the tan δ curve. hitachi-hightech.comanton-paar.com

DMA is more sensitive than DSC for detecting the glass transition and can also identify secondary transitions (β, γ transitions) that relate to localized molecular motions. hitachi-hightech.comeag.com This information is critical for understanding a material's impact resistance, creep, and stress relaxation properties, providing a deeper insight into its performance under dynamic loading conditions. eag.com

Table 5: Illustrative DMA Data for a Hypothetical Polythis compound Sample

| Property | Value |

| Storage Modulus (E') at 25°C (Glassy Region) | 2.5 GPa |

| Storage Modulus (E') at 70°C (Rubbery Region) | 0.05 GPa |

| Glass Transition Temperature (Tg) from tan δ peak | ~45 °C |

This table presents hypothetical data for illustrative purposes.

Morphological and Surface Characterization

The morphology and surface properties of polymers are critical to their performance in various applications. Techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to visualize the surface topography and internal structure of polythis compound and its blends.

For instance, SEM can reveal the phase morphology of polymer blends, such as whether the components form a continuous or dispersed phase, which significantly impacts the mechanical properties. acs.org In blends of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) with other polymers, SEM has been used to observe the formation of co-continuous or fibrous structures that enhance toughness. acs.org The surface morphology can also be affected by processing conditions and the addition of plasticizers or fillers. ncsu.eduresearchgate.net

Surface properties, such as hydrophilicity or hydrophobicity, can be assessed using contact angle measurements. mdpi.com The chemical composition of the surface can be analyzed using techniques like Fourier-transform infrared spectroscopy (FT-IR), which can confirm changes due to surface treatments or reactions, such as the saponification of a polyvinyl acetate film to polyvinyl alcohol. mdpi.com X-ray diffraction (XRD) provides information about the crystalline structure of the polymer, revealing whether it is amorphous or semi-crystalline and identifying any changes in crystallinity due to blending or processing. ncsu.edumdpi.com For example, XRD patterns can show broad peaks for amorphous polymers or sharp peaks corresponding to crystalline domains. mdpi.com

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX)

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface topography and morphology of materials. For polymeric derivatives of this compound, SEM analysis can reveal details about the structure of films, fibers, or particles. SEM micrographs of related polyvinyl esters, such as polyvinyl alcohol (PVA), show that surface morphology can range from rough surfaces with crystalline domains to smooth, homogeneous cross-sections, depending on the preparation method. actascientific.comresearchgate.net For instance, in composite materials, SEM can illustrate the dispersion of fillers within the polymer matrix. redalyc.org The technique is also invaluable for failure analysis, where it is used to examine fracture surfaces to determine the cause of material failure by identifying features like fatigue striations or crack initiation sites. rms-foundation.ch

Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDX or EDS) provides elemental analysis of the sample. wikipedia.orgipfdd.dethermofisher.com This technique identifies the elemental composition by detecting the characteristic X-rays emitted from the sample when bombarded by the SEM's electron beam. bruker.com For pure polythis compound, EDX analysis would confirm the presence of carbon and oxygen. In composites or contaminated samples, it can identify and map the distribution of other elements, which is crucial for quality control and material verification. bruker.comresearchgate.net

| Technique | Information Obtained for Polythis compound Derivatives | Typical Application |

| SEM | Surface topography, particle/fiber shape and size, film morphology, fracture surface details. actascientific.comrms-foundation.ch | Quality control, failure analysis, research on material structure. rms-foundation.chthermofisher.com |

| EDX/EDS | Elemental composition (qualitative and quantitative), elemental mapping. wikipedia.orgthermofisher.com | Purity verification, contaminant identification, analysis of composite material composition. bruker.com |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information at the nanoscale. mdpi.com Unlike electron microscopy, AFM can be performed in various environments, including ambient air or liquid, without requiring a conductive coating on the sample. The technique is based on measuring the forces between a sharp tip and the sample surface. mdpi.com

For polymeric films derived from this compound, AFM can be used to directly observe surface morphology and quantify surface roughness with high precision. uml.edu Studies on related polyvinyl acetate (PVAc) latex films have shown that AFM can reveal how different stabilizers affect film morphology and particle packing structures. uml.edu It allows for the measurement of roughness parameters such as the root-mean-square (Rrms) and average (Ra) roughness. rms-foundation.chuml.edu This capability is essential for understanding film formation processes and the surface characteristics of coatings. uml.eduibm.com

Below is a table representing typical data that can be obtained from AFM analysis of polymer films.

| Parameter | Description | Example Value (Illustrative) |

| Rrms (Root-Mean-Square Roughness) | The standard deviation of the surface height profile from the mean line. | 5.2 nm |

| Ra (Average Roughness) | The arithmetic average of the absolute values of the height deviations from the mean line. rms-foundation.ch | 4.1 nm |

| Imaging Mode | Method of tip-sample interaction (e.g., contact, non-contact, tapping mode). mdpi.com | Tapping Mode |

X-ray Diffraction (XRD) for Crystalline Structure

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. redalyc.org When applied to polymers like polythis compound, XRD patterns can distinguish between amorphous and crystalline regions, providing a measure of the degree of crystallinity. actascientific.comsci-hub.se

Related semi-crystalline polymers like polyvinyl alcohol (PVA) exhibit characteristic diffraction peaks that correspond to specific crystal lattice planes. researchgate.netscirp.org For instance, PVA often shows a strong crystalline reflection around 2θ = 19-20°, which is attributed to its monoclinic unit cell. actascientific.comresearchgate.netresearchgate.net The sharpness and intensity of these peaks are related to the size and perfection of the crystallites. Factors such as thermal history, solvent casting conditions, or the addition of fillers can alter the crystalline structure, which is reflected in the XRD pattern. sci-hub.seripublication.compsu.edu For example, an increase in the sharpness of a diffraction peak can indicate an increase in crystallinity. researchgate.net The analysis of XRD patterns is therefore crucial for understanding how processing conditions affect the structural properties of this compound polymers.

The table below shows characteristic XRD peaks for polyvinyl alcohol (PVA), a structurally related polymer, which illustrates the type of data obtained.

| 2θ Angle (°) | d-spacing (Å) | Miller Indices (hkl) | Corresponding Feature |

| ~19.8 | ~4.46 | (101) | Semicrystalline nature of PVA. researchgate.net |

| ~22.5 | - | - | Broad peak indicating amorphous regions. researchgate.netscirp.org |

| ~41.0 | - | (102) | Secondary crystalline peak. researchgate.netresearchgate.net |

Small-Angle X-ray Scattering (SAXS) for Phase Structure

While XRD probes atomic-scale crystal structures, Small-Angle X-ray Scattering (SAXS) provides information on larger-scale structures, typically in the range of 1 to 100 nm. spectroscopyonline.com This makes it an ideal technique for characterizing the phase structure of block copolymers, polymer blends, and the lamellar structures within semi-crystalline polymers. spectroscopyonline.comresearchgate.net

In the context of this compound copolymers, SAXS can be used to determine the morphology (e.g., spherical, cylindrical, lamellar) of phase-separated domains. rsc.org The technique is sensitive to variations in electron density between different phases. By analyzing the scattering profile, researchers can determine the size, shape, and spacing of these nanostructures. nih.gov SAXS is also a powerful tool for studying the order-disorder transition (ODT) in block copolymers, where a distinct change in the scattering profile is observed as the material transitions from a disordered melt to an ordered structure upon cooling. mdpi.com

| SAXS Analysis | Structural Information Revealed | Relevance to this compound Copolymers |

| Peak Position (q) | Provides information on the characteristic length scales and domain spacing of phase-separated structures. mdpi.com | Determines the size and periodicity of microdomains. |

| Scattering Profile Shape | Indicates the morphology of the nanostructures (e.g., spheres, cylinders, lamellae). rsc.org | Identifies the self-assembled structure of block copolymers. |

| Intensity vs. Temperature | Used to determine the Order-Disorder Transition (ODT) temperature. mdpi.com | Characterizes the thermal stability of the phase structure. |

Rheological and Colloidal Characterization

The flow behavior and colloidal properties of this compound polymer solutions, melts, and dispersions are critical for their processing and application. These characteristics are determined through rheological and light scattering techniques.

Viscosity and Flow Property Measurements

Rheology is the study of the flow and deformation of matter. For polymeric materials, rheological measurements are used to characterize properties like viscosity and viscoelasticity. These measurements are typically performed using a rheometer or viscometer. unlp.edu.ar The viscosity of a polymer solution or melt is a measure of its resistance to flow and is highly dependent on factors such as temperature, shear rate, polymer concentration, and molecular weight. unlp.edu.arijareeie.com

For copolymers containing vinyl esters, such as ethylene-vinyl acetate, the Cox-Merz rule is often applied to relate steady shear viscosity to complex viscosity measured via oscillatory tests, allowing for the characterization of flow properties over a wide range of shear rates. Rheological studies on related polymer systems also investigate viscoelastic properties, such as the storage modulus (G'), which represents the elastic response, and the loss modulus (G''), which represents the viscous response. windows.net For example, solutions of polyvinyl alcohol can exhibit shear-thickening behavior, where viscosity increases at a critical shear rate. unlp.edu.ar

The following table presents illustrative viscosity data for a crosslinked vinyl acetate heteropolymer, demonstrating the effect of shear rate.

| Shear Rate (RPM) | Viscosity (cps) |

| 0.5 | 1,440,000 |

| 10 | 148,000 |

| 50 | 48,000 |

| 100 | 28,000 |

| (Data adapted from a 0.5 wt% aqueous solution of a crosslinked vinyl acetate-maleic anhydride (B1165640) heteropolymer. google.com) |

Dynamic Light Scattering (DLS) for Particle Sizing and Zeta Potential

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size of particles and molecules in a suspension or emulsion, typically in the sub-micron range. horiba.commicrotrac.com The technique works by analyzing the temporal fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. microtrac.comlsinstruments.ch Smaller particles move more rapidly, causing faster fluctuations in scattered light intensity, which can be related to particle size through the Stokes-Einstein equation. horiba.com DLS provides the hydrodynamic diameter of the particles and the polydispersity index (PDI), a measure of the broadness of the size distribution. nih.gov

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between adjacent, similarly charged particles in a dispersion. This measurement is crucial for predicting the stability of colloidal systems. d-nb.info A high absolute zeta potential (typically > ±30 mV) indicates strong repulsive forces between particles, leading to a stable dispersion that resists aggregation. d-nb.info Conversely, low zeta potential values suggest that attractive forces may exceed repulsion, leading to flocculation or coagulation. d-nb.info For polymer nanoparticles stabilized with materials like polyvinyl alcohol (PVA), the zeta potential can be influenced by the stabilizer's properties and concentration. nih.goviapchem.org

The table below shows typical results from DLS and zeta potential measurements for a polymer nanoparticle system.

| Stabilizer System | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| PVA-stabilized NPs | 273.2–563.9 | Low (<0.5) | -0.62 |

| PVP-stabilized NPs | 273.2–563.9 | Low (<0.5) | +17.73 |

| (Data adapted from a study on PLGA nanoparticles. nih.gov) |

Optical Tensiometry for Surface and Interfacial Tensionwikipedia.org

Optical tensiometry is a versatile and powerful analytical technique used to measure the surface tension and interfacial tension of liquids. nanoscience.com This method relies on the analysis of the shape of a liquid droplet, a technique also known as drop shape analysis. biolinscientific.com Instruments, often referred to as optical goniometer/tensiometers, capture high-resolution images of a droplet, and sophisticated software fits the drop's profile to the theoretical Young-Laplace equation to determine the surface or interfacial tension. nanoscience.com The most common configuration for these measurements is the pendant drop method, where a droplet of liquid is suspended from the tip of a needle. biolinscientific.comstobec.com The shape of this hanging drop is governed by a balance between gravitational forces and the liquid's surface tension. stobec.com This technique is valued for its speed, versatility, and the small sample volume required. nanoscience.com

The surface and interfacial tension of polymeric materials are critical parameters that dictate their behavior and performance in a multitude of applications. biolinscientific.com These properties significantly influence wetting, adhesion, and how materials interact at interfaces, which is fundamental for processes such as coating, bonding, and the formation of stable emulsions. biolinscientific.cominrim.it For polymeric derivatives of this compound, such as copolymers and blends, understanding and controlling these surface properties are essential for developing materials with tailored functionalities. For instance, in the field of adhesives and coatings, the ability of a polymer solution to wet and spread over a substrate is directly linked to its surface tension. inrim.it

While specific research focusing exclusively on the optical tensiometry of pure this compound is not extensively detailed in publicly accessible literature, the technique is widely applied to characterize its polymeric derivatives and related vinyl ester resins. Copolymers are frequently synthesized to modify and enhance surface properties for specific industrial uses. An example can be seen in the characterization of linear, random copolymers of vinyl acetate (VA), a related vinyl ester, and vinylpyrrolidone (VP). inrim.it These copolymers are known to be effective in reducing the surface tension of water and the oil/water interfacial tension, a key attribute for their use in adhesives and coatings. inrim.it

The properties of these copolymers can be finely tuned by altering the monomer ratio, which in turn affects their surface activity.

Table 1: Properties and Applications of Polyvinylpyrrolidone/Vinyl Acetate (PVP/VA) Copolymers

| Copolymer Series | VP/VA Ratio | Form | Key Attributes | Industrial Applications |

|---|---|---|---|---|

| PVP/VA E-735 | 70/30 | 50% Solution in Ethanol (B145695) | Produces transparent, flexible, oxygen-permeable films. Adheres to glass, plastics, and metals. inrim.it | Hot melt adhesives, photoresist binders, coatings for inkjet media. inrim.it |

| PVP/VA E-635 | 60/40 | 50% Solution in Ethanol | Soluble in water. Exhibits both cohesive and adhesive properties. inrim.it | Hot melt adhesives, photoresist binders, coatings for inkjet media. inrim.it |

| PVP/VA E-535 | 50/50 | 50% Solution in Ethanol | Effective in reducing surface tension of water and oil/water interfacial tension. inrim.it | Hot melt adhesives, photoresist binders, coatings for inkjet media. inrim.it |

| PVP/VA E-335 | 30/70 | 50% Solution in Ethanol | Increased VA content increases hydrophobicity and decreases hygroscopicity. inrim.it | Hot melt adhesives, photoresist binders, coatings for inkjet media. inrim.it |

This table is generated based on data from the Ashland PVP/VA E-Series copolymers product data sheet. inrim.it

Further research into functional copolymers demonstrates the utility of optical tensiometry in characterizing surface properties. In a study on fluorinated copolymers produced from the photoinduced cationic polymerization of perfluoropolyalkylether (PFPAE) monomers with trimethylolpropane (B17298) trivinyl ether, static contact angle measurements were performed using the sessile drop technique. nanoscience.com This method, a form of optical tensiometry, measures the angle a liquid drop makes with a solid surface to determine wettability and calculate surface energy. nanoscience.com The study found that these copolymers exhibit very low surface energies, a desirable property for creating self-cleaning coatings. nanoscience.com

The research highlights a significant decrease in the total surface energy (γ) for the copolymers compared to the hydrogenated resin, primarily due to a sharp reduction in the polar component (γp).

Table 2: Surface Properties of Fluorinated Copolymers Containing Vinyl Ether

| Sample | Water Contact Angle (°) | Hexadecane Contact Angle (°) | Surface Energy (γ) (mN/m) | Dispersive Component (γd) (mN/m) | Polar Component (γp) (mN/m) |

|---|---|---|---|---|---|

| Hydrogenated Resin | 70 | 18 | 36.9 | 22.3 | 14.6 |

| Copolymer with 25% PFPAE-VE | 105 | 65 | 20.3 | 19.9 | 0.4 |

This table is adapted from research findings on the photoinduced copolymerization of vinyl ethers and epoxides with perfluoropolyalkylether monomers. nanoscience.com

Academic and Research Oriented Applications of Vinyl Valerate and Its Derivatives

Development of Advanced Polymeric Materials

The unique chemical structure of vinyl valerate (B167501), featuring a vinyl group attached to the valerate ester, allows it to readily undergo polymerization. This reactivity is harnessed in the creation of a diverse array of polymeric materials with tailored properties.

Research into Adhesives, Coatings, and Films based on Vinyl Esters

Vinyl esters are a significant class of monomers used in the production of adhesives, coatings, and films. adhesivesmag.comadhesivesresearch.com Their incorporation into polymer backbones, particularly in waterborne acrylic pressure-sensitive adhesives (PSAs), has been a subject of extensive research. The hydrophobic nature of vinyl esters enhances the water and alkaline resistance, as well as the outdoor durability of coatings. adhesivesmag.com

The modification of waterborne acrylic PSAs with vinyl ester monomers has been shown to improve the shear holding power of the adhesive. adhesivesmag.com This modification is straightforward and does not negatively impact the polymerization process or the general characteristics of the resulting latex. adhesivesmag.com The introduction of these hydrophobic monomers can lead to a substantial improvement in the adhesion/cohesion balance, making the performance of waterborne acrylic PSAs more comparable to their solvent-based counterparts. adhesivesmag.com Furthermore, vinyl ester-based polymers can be formulated for a wide range of applications, including anti-corrosion paints, wood coatings, and elastomeric roof coatings. pcimag.com

Key Research Findings in Vinyl Ester-Based Adhesives and Coatings:

| Property Enhanced | Effect of Vinyl Ester Incorporation | Application Area |

| Water & Alkaline Resistance | Increased hydrophobicity of the polymer backbone leads to improved durability. adhesivesmag.com | Decorative paints, Protective coatings, Wood adhesives adhesivesmag.com |

| Adhesion/Cohesion Balance | Remarkable improvement in shear holding power, especially on low-surface-energy substrates. adhesivesmag.com | Pressure-sensitive adhesives (PSAs) adhesivesmag.com |

| Chemical Resistance | Strong improvement in resistance to chemicals and alkalinity. adhesivesmag.com | Industrial and protective coatings pcimag.com |

| UV Resistance | Enhanced outdoor durability due to inherent UV resistance. pcimag.com | Exterior paints and coatings pcimag.com |

Bio-based and Biodegradable Polymer Research (e.g., Poly(hydroxybutyrate-co-valerate) blends)

In the quest for sustainable materials, research has increasingly focused on bio-based and biodegradable polymers. Poly(hydroxybutyrate-co-valerate) (PHBV) is a well-known biodegradable polyester (B1180765). mdpi.comresearchgate.net Blending PHBV with other polymers is a common strategy to modify its properties. For instance, blending PHBV with poly(3-hydroxybutyrate-co-3-hydroxyvalerate-co-3-hydroxyhexanoate) [P(3HB-co-3HV-co-3HHx)], a terpolyester derived from fruit pulp biowaste, has been explored for food packaging applications. mdpi.com

These blends exhibit interesting thermal and mechanical properties. The inclusion of the terpolymer tends to lower the melting enthalpy of PHBV while retaining its crystalline structure, albeit with a lower crystalline density. mdpi.com From a mechanical standpoint, increasing the terpolymer content can induce a brittle-to-ductile transition in the resulting films. mdpi.com Such research highlights the potential of using biowaste-derived polymers to create cost-effective and sustainable plasticizing additives for PHBV-based materials. mdpi.com